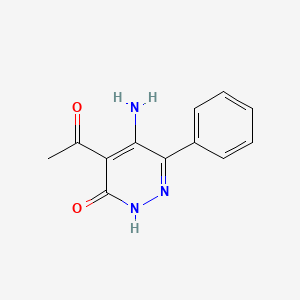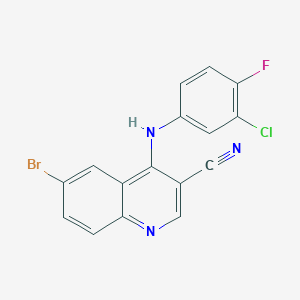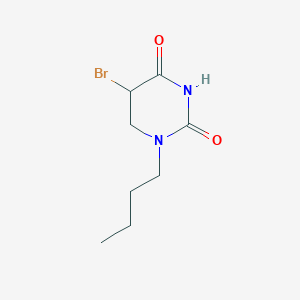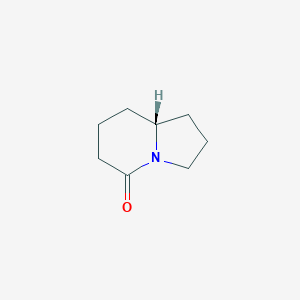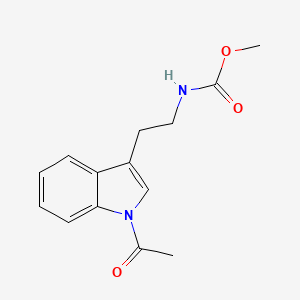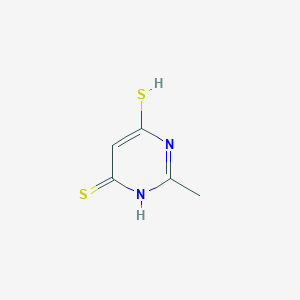
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene backbone substituted with phenyl groups and bromopropoxy groups, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(3-bromopropoxy)benzaldehyde. This can be achieved by reacting 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of Stilbene Derivative: The next step involves the Wittig reaction, where the prepared 4-(3-bromopropoxy)benzaldehyde is reacted with a phosphonium ylide derived from triphenylphosphine and benzyl bromide. This reaction forms the desired 1,2-diphenylethene backbone.
Final Product Formation: The final step is the coupling of the stilbene derivative with another equivalent of 4-(3-bromopropoxy)benzaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromopropoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl rings and ethene backbone can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, expanding its structural diversity.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones or epoxides.
Reduction: Formation of reduced phenyl derivatives or hydrogenated ethene backbones.
科学的研究の応用
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of new materials and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene depends on its specific application. In chemical reactions, the bromopropoxy groups act as reactive sites for nucleophilic substitution, while the phenyl rings and ethene backbone provide stability and electronic properties. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1,2-Bis(4-bromophenyl)ethene: Lacks the propoxy groups, making it less versatile for substitution reactions.
1,2-Bis(4-(2-bromoethoxy)phenyl)-1,2-diphenylethene: Similar structure but with shorter ethoxy chains, affecting its reactivity and solubility.
1,2-Bis(4-(3-chloropropoxy)phenyl)-1,2-diphenylethene:
Uniqueness
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is unique due to its combination of bromopropoxy groups and a diphenylethene backbone, providing a balance of reactivity and stability. This makes it a valuable compound for diverse chemical transformations and applications in various scientific fields.
特性
分子式 |
C32H30Br2O2 |
|---|---|
分子量 |
606.4 g/mol |
IUPAC名 |
1-(3-bromopropoxy)-4-[(E)-2-[4-(3-bromopropoxy)phenyl]-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C32H30Br2O2/c33-21-7-23-35-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)36-24-8-22-34/h1-6,9-20H,7-8,21-24H2/b32-31+ |
InChIキー |
OLCPBTNHVIEYEW-QNEJGDQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCBr)/C4=CC=C(C=C4)OCCCBr |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCBr)C4=CC=C(C=C4)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


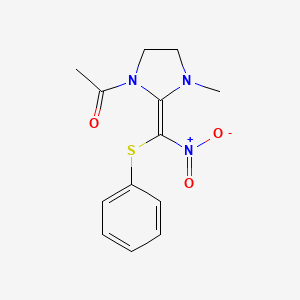
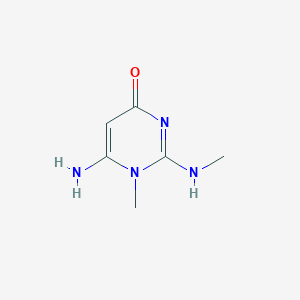
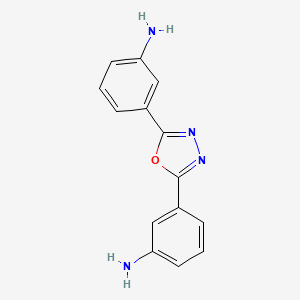

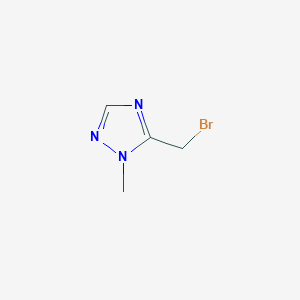
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
